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Compound of Interest

Compound Name: Isonicotinic acid N-oxide

Cat. No.: B076485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isonicotinic acid N-oxide derivatives,

focusing on their synthesis, spectral characterization, and biological activities. The information

presented is intended to support research and development efforts in medicinal chemistry and

drug discovery by offering a structured overview of available experimental data and

methodologies.

Physicochemical and Spectroscopic
Characterization
Isonicotinic acid N-oxide and its derivatives are heterocyclic compounds characterized by a

pyridine N-oxide ring with a carboxylic acid group at the 4-position. The N-oxide functional

group significantly influences the electronic properties and biological activity of the parent

molecule.
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Property Isonicotinic Acid
Isonicotinic Acid N-
Oxide

Notes

Molecular Formula C₆H₅NO₂ C₆H₅NO₃

Addition of an oxygen

atom to the pyridine

nitrogen.

Molecular Weight 123.11 g/mol 139.11 g/mol

Increased molecular

weight due to the N-

oxide group.

Appearance
White to light yellow

crystalline powder
Slightly beige solid

Melting Point 319 °C (sublimes)[1] 295 - 298 °C

The N-oxide has a

slightly lower melting

point.

Solubility

Slightly soluble in cold

water, soluble in hot

water

Very soluble in water

The polar N-oxide

group enhances water

solubility.

pKa
4.96 (for the

carboxylic acid)

3.66 (for the

carboxylic acid)

The electron-

withdrawing N-oxide

group increases the

acidity of the

carboxylic acid.

Spectroscopic Data
The introduction of the N-oxide group and various substituents on the pyridine ring leads to

characteristic shifts in NMR and IR spectra. While a comprehensive comparative dataset for a

wide range of derivatives is not readily available in published literature, the following provides a

general overview based on related compounds.

¹H NMR: The N-oxide group generally causes a downfield shift of the pyridine ring protons

compared to the parent isonicotinic acid. The chemical shifts are further influenced by the

nature and position of other substituents.
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¹³C NMR: The carbon atoms of the pyridine ring also experience shifts upon N-oxidation. The

C4 carbon attached to the carboxyl group and the carbons adjacent to the nitrogen (C2 and

C6) are particularly affected.

IR Spectroscopy: The N-O stretching vibration is a characteristic feature in the IR spectra of

isonicotinic acid N-oxide derivatives, typically appearing in the range of 1200-1300 cm⁻¹. The

C=O stretching of the carboxylic acid is also prominent.

Biological Activity: A Comparative Overview
Research into the biological activity of isonicotinic acid derivatives has predominantly focused

on isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment. Data on the

N-oxide derivatives is less extensive but suggests potential for antimicrobial and anticancer

applications.

Antimicrobial Activity
While isoniazid and its hydrazone derivatives have shown significant antitubercular activity,

there is a lack of extensive comparative studies on a series of isonicotinic acid N-oxide
derivatives. The existing literature suggests that the N-oxide moiety can influence antimicrobial

potency.

Compound/Derivati
ve

Target Organism Activity (MIC) Reference

Isoniazid
Mycobacterium

tuberculosis H37Rv
0.02-0.2 µg/mL [2]

Isonicotinic acid N'-

arylidene-N-[2-oxo-2-

(4-aryl-piperazin-1-yl)-

ethyl]-hydrazides

Mycobacterium

tuberculosis H37Rv &

resistant strains

Some derivatives

show activity

comparable or

superior to isoniazid

[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that

prevents visible growth of a microorganism.
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Recent studies have begun to explore the cytotoxic effects of N-oxide containing heterocyclic

compounds against various cancer cell lines. The N-oxide functional group can potentially

contribute to the generation of reactive oxygen species (ROS), leading to cancer cell death.

Compound/Derivati
ve

Cell Line Activity (IC₅₀/GI₅₀) Reference

Isoquinolinequinone

N-Oxide Derivatives

Various human tumor

cell lines

Low micromolar to

nanomolar range
[3]

Note: IC₅₀ (half maximal inhibitory concentration) and GI₅₀ (half maximal growth inhibition) are

measures of the effectiveness of a substance in inhibiting a specific biological or biochemical

function.

Mechanism of Action
The mechanism of action for isonicotinic acid N-oxide derivatives is not as well-elucidated as

that of isoniazid.

Isoniazid Mechanism: Isoniazid is a prodrug that is activated by the mycobacterial catalase-

peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H) to form an

isonicotinoyl-NAD complex. This complex inhibits the enoyl-acyl carrier protein reductase

(InhA), a key enzyme in the synthesis of mycolic acids, which are essential components of the

mycobacterial cell wall.
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Isonicotinic Acid N-Oxide Derivatives: It is plausible that some N-oxide derivatives may also

act as prodrugs, potentially requiring enzymatic reduction to the corresponding pyridine for

activity. Alternatively, the N-oxide group itself may be crucial for their biological effects, possibly

through mechanisms involving oxidative stress. Further research is needed to elucidate the

precise mechanisms of action for this class of compounds.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable comparison of

different derivatives.

General Synthesis of Isonicotinic Acid N-Oxide
Derivatives
A common method for the synthesis of isonicotinic acid N-oxide is the oxidation of

isonicotinic acid. Substituted derivatives can be prepared from the corresponding substituted

isonicotinic acids.
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Example Protocol: Synthesis of Isonicotinic Acid N-Oxide
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Dissolution: Dissolve isonicotinic acid in a suitable solvent, such as glacial acetic acid.

Oxidation: Add an oxidizing agent, for example, 30% hydrogen peroxide, dropwise to the

solution while maintaining a specific temperature (e.g., 70-80 °C).

Reaction Monitoring: Monitor the reaction progress using an appropriate technique like thin-

layer chromatography (TLC).

Isolation: After completion, cool the reaction mixture and isolate the product, which may

precipitate out of the solution.

Purification: Recrystallize the crude product from a suitable solvent (e.g., water) to obtain

pure isonicotinic acid N-oxide.

Characterization: Confirm the structure and purity of the product using NMR, IR, and mass

spectrometry, and determine its melting point.

Antimicrobial Susceptibility Testing (Broth
Microdilution)

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g.,

Mycobacterium tuberculosis) in a suitable broth.

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter

plate.

Inoculation: Inoculate each well with the microbial suspension.

Incubation: Incubate the plates under appropriate conditions (temperature, time, and

atmosphere) for the specific microorganism.

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Seed mammalian cells (e.g., a cancer cell line) in a 96-well plate and allow

them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for a specified period (e.g., 48-72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate to allow the formation of formazan crystals by viable cells.

Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Calculation of IC₅₀: Calculate the IC₅₀ value, which is the concentration of the compound that

causes a 50% reduction in cell viability compared to the untreated control.

Conclusion and Future Directions
Isonicotinic acid N-oxide derivatives represent a class of compounds with underexplored

potential in drug discovery. While the research landscape is currently dominated by their non-

oxidized counterparts, particularly isoniazid, the unique physicochemical properties imparted by

the N-oxide group warrant further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a diverse

library of substituted isonicotinic acid N-oxide derivatives. Such studies will be crucial for

establishing clear structure-activity relationships and for elucidating their mechanisms of action.

A deeper understanding of their potential as antimicrobial and anticancer agents could pave the

way for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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